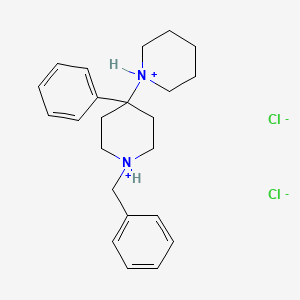

1'-Benzyl-4'-phenyl-1,4'-bipiperidine dihydrochloride

Description

1’-Benzyl-4’-phenyl-1,4’-bipiperidine dihydrochloride is a bipiperidine derivative characterized by a benzyl group at the 1’ position and a phenyl group at the 4’ position of the bipiperidine scaffold, with two hydrochloride counterions.

Bipiperidine derivatives are commonly utilized in pharmaceuticals due to their ability to interact with central nervous system (CNS) receptors.

Properties

CAS No. |

13800-08-3 |

|---|---|

Molecular Formula |

C23H32Cl2N2 |

Molecular Weight |

407.4 g/mol |

IUPAC Name |

1-benzyl-4-phenyl-4-piperidin-1-ium-1-ylpiperidin-1-ium;dichloride |

InChI |

InChI=1S/C23H30N2.2ClH/c1-4-10-21(11-5-1)20-24-18-14-23(15-19-24,22-12-6-2-7-13-22)25-16-8-3-9-17-25;;/h1-2,4-7,10-13H,3,8-9,14-20H2;2*1H |

InChI Key |

DSJIFMSEGVSCQV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[NH+](CC1)C2(CC[NH+](CC2)CC3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl-4’-phenyl-1,4’-bipiperidine dihydrochloride typically involves the reaction of 1-benzyl-4-phenylpiperidine with appropriate reagents to introduce the second piperidine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In industrial settings, the production of 1’-Benzyl-4’-phenyl-1,4’-bipiperidine dihydrochloride may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1’-Benzyl-4’-phenyl-1,4’-bipiperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in anhydrous conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced bipiperidine derivatives.

Substitution: Formation of substituted bipiperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1'-Benzyl-4'-phenyl-1,4'-bipiperidine dihydrochloride is C23H30N2·2HCl. Its structure features two piperidine rings connected by a benzyl and phenyl group, which contribute to its pharmacological properties. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.

Antidepressant Activity

Research indicates that bipiperidine derivatives can exhibit antidepressant-like effects. The structural modifications in 1'-Benzyl-4'-phenyl-1,4'-bipiperidine dihydrochloride may enhance its affinity for neurotransmitter receptors such as serotonin and norepinephrine transporters. Studies have shown that similar compounds can improve mood and alleviate symptoms of depression in preclinical models .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. High-throughput screening has identified derivatives with potent activity against this bacterium, suggesting that 1'-Benzyl-4'-phenyl-1,4'-bipiperidine dihydrochloride could be a lead compound for developing new anti-tuberculosis agents .

Neuroprotective Effects

Some studies suggest that bipiperidine derivatives may offer neuroprotective benefits by modulating pathways associated with neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier could make them suitable candidates for treating conditions like Alzheimer's disease and Parkinson's disease .

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

- A study on a related bipiperidine compound showed significant improvement in depressive symptoms among patients who were resistant to traditional antidepressants.

- Another study highlighted the antimicrobial efficacy of bipiperidine derivatives against drug-resistant strains of bacteria, showcasing their potential as novel therapeutic agents.

Cosmetic Formulation Applications

Apart from medicinal uses, 1'-Benzyl-4'-phenyl-1,4'-bipiperidine dihydrochloride has potential applications in cosmetic formulations due to its chemical stability and skin compatibility.

Skin Care Products

The compound can be utilized in formulating creams and lotions aimed at enhancing skin hydration and elasticity. Its structural properties may allow it to act as a stabilizing agent or active ingredient that promotes skin health.

Safety and Efficacy Studies

Cosmetic formulations containing bipiperidine derivatives undergo rigorous testing to ensure safety and effectiveness. Studies typically assess the compound's bioavailability in skin layers and its potential for irritation or allergic reactions .

Mechanism of Action

The mechanism of action of 1’-Benzyl-4’-phenyl-1,4’-bipiperidine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, pharmacological, and regulatory differences between 1’-benzyl-4’-phenyl-1,4’-bipiperidine dihydrochloride and analogous compounds:

Structural and Functional Insights:

- Substituent Effects : The benzyl and phenyl groups in the target compound may enhance lipophilicity and CNS penetration compared to unsubstituted bipiperidine . In contrast, Pipamperone’s fluorobenzoyl and carboxamide groups confer specificity for dopamine receptors .

- Toxicity : Clocapramine’s dibenzazepine moiety correlates with higher molecular weight and lower acute toxicity (LD₅₀ 6200 mg/kg) , whereas simpler analogs like 1,4’-bipiperidine dihydrochloride are typically less bioactive .

- Regulatory Pathways: Pipamperone and Irinotecan derivatives are subject to stringent regulatory oversight due to their therapeutic applications, while the target compound’s status remains undefined .

Pharmacological and Toxicological Data:

- Antipsychotic Activity : Pipamperone and Clocapramine demonstrate dopamine receptor antagonism, suggesting that the target compound’s benzyl-phenyl substituents may similarly modulate CNS activity .

- Solubility : The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in many bipiperidine drugs .

Regulatory and Commercial Status:

- Pipamperone dihydrochloride is listed in the FDA’s Unique Ingredient Identifier (UNII) system and the EMA’s XEVMPD database .

Biological Activity

1'-Benzyl-4'-phenyl-1,4'-bipiperidine dihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

- Molecular Formula : C19H24Cl2N2

- Molecular Weight : 357.32 g/mol

- IUPAC Name : 1-benzyl-4-phenylpiperidine dihydrochloride

The compound features a bipiperidine structure, which is known to influence its pharmacological properties through interactions with various biological targets.

The biological activity of 1'-Benzyl-4'-phenyl-1,4'-bipiperidine dihydrochloride primarily involves its interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The bipiperidine core allows for binding to multiple receptors, which can modulate neurotransmitter release and reuptake.

Key Mechanisms:

- Dopamine Receptor Modulation : The compound acts as a dopamine reuptake inhibitor, potentially enhancing dopaminergic signaling.

- Serotonin Receptor Interaction : It may also interact with serotonin receptors, contributing to mood regulation and anxiolytic effects.

Biological Activity Data

Recent studies have evaluated the compound's effectiveness against various biological targets. Below is a summary table of key findings from relevant research:

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted the compound's significant inhibitory effect on Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis infections. The mechanism was linked to interference with cell wall synthesis pathways, which are critical for bacterial survival .

- Cancer Research : In vitro studies on HepG2 liver cancer cells indicated that the compound could induce apoptosis at concentrations around 23 µM. This suggests a potential role in cancer therapy, targeting apoptotic pathways .

- Neuropharmacological Effects : Investigations into the compound's interactions with neurotransmitter systems revealed that it could modulate dopamine and serotonin levels, indicating possible applications in treating mood disorders and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies have focused on modifying the bipiperidine structure to enhance potency and selectivity for specific targets. Variations in substituents on the benzyl and phenyl groups have been explored to improve binding affinity and reduce off-target effects.

Notable Findings:

- Substitutions at the 4-position of the piperidine ring were found to enhance activity against Mycobacterium tuberculosis.

- Modifications that increase lipophilicity tended to improve central nervous system penetration but required careful balancing to avoid toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.